molecular formula C15H12OS B8497146 S-phenyl thiocinnamate

S-phenyl thiocinnamate

Cat. No. B8497146
M. Wt: 240.3 g/mol
InChI Key: XSLKASMCZXXRNL-UHFFFAOYSA-N
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Patent
US06028223

Procedure details

A mixture of S-phenyl thiocinnamate (14.0 g, 58.25 mmol) and aluminum chloride (39 g) was stirred and heated at 85° C. for 3 hours. The hot reaction mixture was poured carefully over ice, then was extracted with ethyl acetate (3×300 mL), washed with brine (200 mL), dried (MgSO4) and was concentrated. The residue was recrystallized from hexane-ethyl acetate to afford 5.2 g (52%) of the desired product as pale yellow crystals.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Yield
52%

Identifiers

REACTION_CXSMILES
[C:1]([S:11]C1C=CC=CC=1)(=[O:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[Cl-].[Al+3].[Cl-].[Cl-]>>[O:10]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2][C:1]1=[S:11] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)(=O)SC1=CC=CC=C1
Name
Quantity
39 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The hot reaction mixture was poured carefully over ice
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (3×300 mL)
WASH
Type
WASH
Details
washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from hexane-ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
O1C(=S)C=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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